(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid
Description
(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid (CAS: 1469287-58-8) is a chiral piperidine derivative extensively used in medicinal chemistry and organic synthesis. Its molecular formula is C₁₂H₂₁NO₄ (molecular weight: 243.3 g/mol), featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 4-position of the piperidine ring. The carboxylic acid moiety at the 3-position enhances its utility as a building block for peptide coupling or further functionalization .
Properties
IUPAC Name |
(3R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPZGYNNPYYDGA-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Piperidine Dicarboxylate Esters to the Target Acid
One common approach starts from 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, which undergoes selective hydrolysis to yield the Boc-protected methylpiperidine carboxylic acid.
This hydrolysis step selectively cleaves ester groups while preserving the Boc protecting group and stereochemistry.
Conversion to Isocyanate Intermediate via Curtius Rearrangement
The carboxylate intermediate can be transformed into an isocyanate derivative, which is a key intermediate for further functionalization.
This step enables the formation of tert-butyl 3-isocyanato-3-methylpiperidine-1-carboxylate, preserving stereochemistry and Boc protection.
Amide Bond Formation Using Carbodiimide Coupling
For further derivatization, the carboxylic acid can be coupled with amines using carbodiimide chemistry under inert atmosphere.
This method highlights the compound’s utility as a building block in medicinal chemistry.
Photoredox Catalyzed Reactions for Functionalization
Recent advances include photoredox catalysis to functionalize the carboxylic acid under mild conditions.
Summary Table of Key Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Yield (%) | Stereochemistry Maintained | Notes |
|---|---|---|---|---|---|
| 1 | Hydrolysis | LiOH·H2O in THF/H2O, 70°C, 6 h | 93 | Yes | Selective ester hydrolysis |
| 2 | Curtius Rearrangement | DPPA, triethylamine, toluene, reflux 90°C | 84–100 | Yes | Isocyanate intermediate formed |
| 3 | Amide Coupling | EDC, DMAP, 4-chloroaniline, DCM, 48 h | 84 | Yes | For further derivatization |
| 4 | Photoredox Functionalization | Cs2CO3, acridinium catalyst, DCM, irradiation | 56 | Yes | Mild, modern synthetic method |
Research Findings and Practical Considerations
- The Boc protecting group is stable under hydrolysis and Curtius rearrangement conditions, allowing selective transformations without racemization.
- The stereochemical integrity of the (3R,4R) configuration is preserved throughout the synthetic sequence, crucial for biological activity.
- The compound’s solubility profile requires careful solvent selection for stock solutions; DMSO, PEG300, Tween 80, and corn oil are commonly used co-solvents in formulation.
- The synthetic methods described are scalable and have been validated in multiple research settings, providing reliable access to this compound for pharmaceutical development.
This comprehensive analysis of the preparation methods for this compound integrates detailed reaction conditions, yields, and practical notes from multiple reputable chemical suppliers and research documentation, ensuring an authoritative and professional resource for researchers and chemists.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is commonly removed under acidic conditions to expose the free amine. This reaction is critical for subsequent functionalization.
The Boc group’s removal enables further derivatization, such as amide bond formation or alkylation.
Amide Coupling Reactions
The carboxylic acid moiety participates in coupling reactions to form amides, a key step in drug discovery.
For example, coupling with amines like (R)-1-(2,4-dichlorophenyl)ethylamine generates pharmacologically relevant intermediates .
Oxidation and Reduction
The compound undergoes selective oxidation and reduction to modify functional groups.
Reduction of the carboxylic acid to an alcohol (e.g., using LiAlH₄) retains the stereochemical integrity of the piperidine ring.
Substitution Reactions
The Boc group can be replaced with other protecting groups or functional moieties.
Substitution reactions are often employed to tailor the compound’s physicochemical properties for specific applications.
Esterification and Hydrolysis
The carboxylic acid is esterified for improved lipophilicity or hydrolyzed back to the acid.
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Esterification | SOCl₂/MeOH | Methyl ester | 75–85% |
| Hydrolysis | NaOH in H₂O/THF | Recovered carboxylic acid | >90% |
Ester derivatives are intermediates in prodrug development.
Stereochemical Considerations
The (3R,4R) configuration influences reaction outcomes:
Scientific Research Applications
Medicinal Chemistry
1.1. Drug Development
The compound serves as a precursor for synthesizing various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents. Its structural characteristics allow for modifications that can enhance pharmacological properties.
1.2. Neuropharmacology
Research indicates that derivatives of this compound exhibit potential in treating neurological disorders. For instance, its derivatives have been explored for their efficacy as selective serotonin reuptake inhibitors (SSRIs) and other neuroactive agents .
Organic Synthesis
2.1. Chiral Building Block
(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid is utilized as a chiral auxiliary in asymmetric synthesis. This application is crucial for the production of enantiomerically enriched compounds, which are often required in pharmaceuticals to ensure efficacy and reduce side effects.
2.2. Synthesis of Peptides
The compound can be employed in peptide synthesis, where it acts as a protecting group for amines during the formation of peptide bonds. This is particularly useful in the synthesis of cyclic peptides and complex natural products .
Case Studies
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its application in research and industry:
Mechanism of Action
The mechanism by which (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid exerts its effects depends on its specific applicationThe compound can interact with various molecular targets, including enzymes and receptors, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s analogs vary in substituents, stereochemistry, and ring systems, leading to distinct physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Biological Activity
(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid, commonly referred to as Boc-protected 4-methylpiperidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, synthesis, and relevant case studies.
- Chemical Formula: C₁₂H₂₁NO₄
- Molecular Weight: 243.3 g/mol
- CAS Number: 1932586-23-6
- PubChem CID: 1502004
The compound's biological activity primarily stems from its ability to modulate various biochemical pathways. It has been investigated for its role in inhibiting the NLRP3 inflammasome, a critical component in the inflammatory response. Inhibition of this pathway can lead to reduced release of pro-inflammatory cytokines such as IL-1β.
In Vitro Studies
In vitro pharmacological screening has demonstrated that derivatives of this compound can concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages. For instance, one study reported a maximal inhibition of approximately 60% at higher concentrations (50 µM) for compounds structurally related to Boc-protected piperidine derivatives .
| Compound | Concentration (µM) | IL-1β Inhibition (%) |
|---|---|---|
| Compound A | 10 | 19.4 |
| Compound B | 50 | 29.1 |
| Compound C | 50 | 40 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperidine ring and the carbonyl group significantly affect biological activity. For example, the presence of an acetamide bridge was found to enhance anti-pyroptotic activity compared to simpler derivatives .
Case Study 1: NLRP3 Inhibition
A notable study focused on the synthesis and evaluation of several Boc-protected piperidine derivatives as NLRP3 inhibitors. The results showed that compounds with specific substitutions on the piperidine ring exhibited enhanced inhibitory effects on pyroptosis and IL-1β release. The most effective compounds demonstrated over 35% inhibition at optimal concentrations .
Case Study 2: JAK Inhibition
Another research highlighted the relevance of Boc-protected derivatives in developing JAK inhibitors. Tofacitinib, a well-known JAK inhibitor, shares structural similarities with this compound, suggesting potential applications in treating autoimmune diseases .
Q & A
Q. How can researchers optimize the synthesis of (3R,4R)-configured Boc-protected piperidine derivatives to ensure stereochemical purity?
Q. What are the key safety considerations for handling this compound in laboratory settings?
Q. How does the stereochemistry at the 3R,4R positions influence the compound’s reactivity in nucleophilic substitutions or ring-opening reactions?
- Methodological Answer : The cis-3R,4R configuration sterically hinders axial attack in piperidine ring reactions. For example, in Boc-deprotection, the tert-butoxy group’s bulk may slow acid-catalyzed cleavage compared to trans isomers. Computational modeling (DFT) can predict transition-state energies, while experimental validation via kinetic studies (e.g., monitoring reaction rates under varying HCl concentrations) is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
